![molecular formula C10H9NO4 B1681845 5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole CAS No. 5438-41-5](/img/structure/B1681845.png)
5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole
Overview
Description
5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole is a chemical compound with the molecular formula C10H9NO4 . It is also known by other names such as 5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole . The compound is a yellow solid .
Molecular Structure Analysis
The molecular weight of this compound is 207.18 g/mol . The InChI code is1S/C10H9NO4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-5H,6H2,1H3/b7-4+
. The compound has a double-bond stereo . Physical And Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 207.18 g/mol .Scientific Research Applications
Chemical Synthesis
“5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole” is used in the synthesis of various organic compounds . It has been incorporated into the structure of novel organoselenium compounds . These compounds have been characterized by elemental analysis and various spectroscopic techniques .
Pharmaceutical Applications
This compound has potential applications in the field of pharmaceutics . It is an integral part of many natural products, such as sesamol and piperine, which possess important pharmaceutical and biological applications .
Biochemistry
In biochemistry, organoselenium compounds, including those incorporating “5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole”, have been explored due to their potential applications . These compounds have been found to act as antioxidants .
Catalysis
Organoselenium compounds, including those incorporating “5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole”, have been used in catalysis . They have been found to be effective in various chemical reactions .
Antitumor Applications
Organoselenium compounds, including those incorporating “5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole”, have been found to have antitumor properties . They have been studied for their potential use in cancer treatment .
Synovial Sarcoma Treatment
“NSC65667” has been identified as a novel inhibitor of the SS18-SSX/TLE1 interaction . It decreases cell viability and reactivates EGR1 expression in synovial sarcoma .
Mechanism of Action
Target of Action
It is known to be an inhibitor of the hepatic microsomal enzyme function in mice .
Mode of Action
As an inhibitor of hepatic microsomal enzymes, it likely interacts with these enzymes and inhibits their function
Biochemical Pathways
Given its role as an inhibitor of hepatic microsomal enzymes, it may impact metabolic pathways involving these enzymes
Result of Action
As an inhibitor of hepatic microsomal enzymes, it likely affects the function of these enzymes, potentially impacting various cellular processes
properties
IUPAC Name |
5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-5H,6H2,1H3/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEVJKZHAJJQJR-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC2=C(C=C1)OCO2)/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole | |
CAS RN |
5438-41-5 | |
Record name | 5438-41-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5438-41-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.